molecular formula C28H38F2O5 B12708041 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate CAS No. 61618-92-6

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate

Cat. No.: B12708041
CAS No.: 61618-92-6
M. Wt: 492.6 g/mol
InChI Key: OZZXICRREQZMOQ-SGZXIDTHSA-N
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Description

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

The synthesis of 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate involves several steps. One common method starts with the acetylation of 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. This is followed by sulfonylation and elimination to form a 9(11)-double bond. Subsequent acetylation and fluorination steps lead to the formation of the desired compound .

Chemical Reactions Analysis

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the fluorine and hydroxyl sites.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Scientific Research Applications

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is widely used in scientific research due to its potent anti-inflammatory properties. It is used in:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of the immune response. The molecular targets include various transcription factors and signaling pathways involved in inflammation .

Comparison with Similar Compounds

6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-hexanoate is unique due to its specific fluorination pattern and the presence of a hexanoate ester. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications.

Properties

CAS No.

61618-92-6

Molecular Formula

C28H38F2O5

Molecular Weight

492.6 g/mol

IUPAC Name

[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate

InChI

InChI=1S/C28H38F2O5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(29)20-12-17(31)9-10-27(20,4)28(19,30)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28?/m1/s1

InChI Key

OZZXICRREQZMOQ-SGZXIDTHSA-N

Isomeric SMILES

CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C

Canonical SMILES

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C

Origin of Product

United States

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